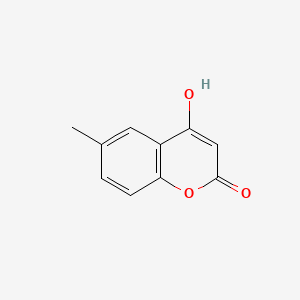

4-Hydroxy-6-methylcoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGBZBGYNIZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715782 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-83-0 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-6-methylcoumarin from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-hydroxy-6-methylcoumarin, a valuable heterocyclic compound, utilizing p-cresol (B1678582) as a primary starting material. Coumarin (B35378) derivatives are of significant interest in the pharmaceutical and biochemical fields due to their wide range of biological activities, including anticoagulant, anti-tumor, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceuticals and as a fluorescent probe in various biological assays.[3]

The most prevalent and efficient method for synthesizing 4-substituted coumarins from phenols is the Pechmann condensation.[4][5][6] This guide will focus on the application of this reaction to p-cresol, detailing the underlying mechanism, experimental protocols, and characterization of the final product.

The Pechmann Condensation: Reaction and Mechanism

The Pechmann condensation is an acid-catalyzed reaction that produces coumarins from a phenol (B47542) and a β-ketoester or a β-carboxylic acid.[5] When using p-cresol, the reaction proceeds by condensing it with a suitable β-dicarbonyl compound, most commonly ethyl acetoacetate (B1235776) or malonic acid, in the presence of a strong acid catalyst.

The reaction mechanism generally involves three key stages: transesterification, an intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration.[4][5][7] While the precise order of these steps can be debated and may depend on the specific reactants and conditions, a commonly accepted pathway begins with the formation of a β-hydroxy cinnamic acid derivative, which then cyclizes and dehydrates to form the coumarin ring.[6]

The acid catalyst plays a crucial role by activating the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack by the phenol.[8] Various catalysts can be employed, including sulfuric acid (H₂SO₄), zinc chloride (ZnCl₂), phosphorus pentoxide (P₂O₅), and indium(III) chloride (InCl₃).[1][4][5][9]

Caption: General mechanism of the Pechmann condensation for coumarin synthesis.

Experimental Protocols

Two primary synthetic routes from p-cresol are detailed below. The first employs ethyl acetoacetate, the classic Pechmann approach, while the second utilizes malonic acid with a Lewis acid catalyst system.

This method is a standard acid-catalyzed condensation. Concentrated sulfuric acid is a common and effective catalyst, though harsh.[5] Alternative catalysts like indium(III) chloride have been used under solvent-free conditions, offering a more environmentally friendly approach.[9]

Materials:

-

p-Cresol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (98%) or other suitable acid catalyst

-

Crushed ice and water

-

Ethanol for recrystallization

-

5% Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a flask equipped with a stirrer and placed in an ice-salt bath, slowly add a pre-mixed solution of p-cresol and a slight molar excess of ethyl acetoacetate dropwise to chilled concentrated sulfuric acid. Maintain the temperature below 10-20°C during the addition, as the reaction is exothermic.[10]

-

After the addition is complete, allow the mixture to stir for several hours at room temperature or as determined by reaction monitoring (e.g., TLC). Some variations suggest letting the mixture stand overnight.[11]

-

Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with constant stirring. A precipitate of the crude product should form.[10]

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.[10]

-

For purification, dissolve the crude solid in a 5% NaOH solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute HCl to a pH of 1-2 to re-precipitate the product.[12]

-

Collect the purified product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[13]

This route provides an alternative to using β-ketoesters and employs a different catalytic system.

Materials:

-

p-Cresol (1.0 molar equivalent)

-

Malonic acid (1.0 molar equivalent)

-

Anhydrous Zinc Chloride (ZnCl₂) (2.0-3.0 molar equivalents)

-

Phosphorus oxychloride (POCl₃) (2.0-3.0 molar equivalents)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Dilute Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Combine p-cresol, malonic acid, anhydrous ZnCl₂, and POCl₃ in a reaction vessel.[1][14]

-

Heat the mixture at 60-65°C with stirring for an extended period (e.g., 40 hours or until completion as monitored by TLC).[14]

-

After heating, cool the reaction mixture to room temperature.

-

Carefully decompose the mixture by slowly adding water. A solid precipitate will form.

-

Filter the solid product.

-

Dissolve the collected solid in a 10% aqueous Na₂CO₃ solution.

-

Filter the solution to remove any insoluble byproducts.

-

Acidify the filtrate with dilute HCl to precipitate the this compound.

-

Filter the final crystalline product, wash with water, and dry.

Caption: A generalized workflow for the synthesis and purification of this compound.

Quantitative Data and Yields

The efficiency of the synthesis is highly dependent on the chosen reactants, catalyst, and reaction conditions. The following table summarizes reported data for the synthesis of coumarins from p-cresol under various conditions.

| Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| p-Cresol, Malonic Acid | ZnCl₂, POCl₃ | 60-65°C, 40h | 66% | [14] |

| p-Cresol, Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C, 5h, Solvent-free | 58% | [15] |

| p-Cresol, Ethyl Acetoacetate | Sulfuric Acid, Microwave | 20 seconds | 24% (for 4,6-dimethylcoumarin) | [16] |

Note: The microwave-assisted synthesis cited produced 4,6-dimethylcoumarin, not this compound, but is included to illustrate the range of conditions and products possible from p-cresol.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties:

Spectroscopic Data: The following table summarizes key spectroscopic data used for the structural elucidation of this compound.

| Technique | Solvent | Key Signals / Peaks | Reference |

| ¹H NMR | DMSO-d₆ | Signals for aromatic protons (H-5, H-7, H-8), a singlet for H-3, and a singlet for the methyl group (CH₃). The OH proton may exchange. | |

| ¹³C NMR | DMSO-d₆ | Resonances for C-2, C-4, and C-9 are typically downfield. Signals for all 10 carbons are expected. | |

| IR (cm⁻¹) | KBr/Nujol | ~3380 (O-H stretch), ~1650 (C=O, lactone carbonyl stretch), ~1530 (C=C, aromatic). | |

| UV-Vis (λmax) | Ethanol | ~308 nm | [19] |

| Mass Spec (MS) | GC-MS, ESI | M⁺ at m/z 162. A key fragment is often seen at m/z 120, corresponding to the loss of a ketene (B1206846) moiety (-C₂H₂O). | [18] |

Conclusion

The synthesis of this compound from p-cresol is most effectively achieved via the Pechmann condensation. This guide outlines two robust protocols using either ethyl acetoacetate with a strong acid or malonic acid with a ZnCl₂/POCl₃ system. The choice of methodology may depend on available reagents, desired yield, and tolerance for harsh reaction conditions. With careful execution of the experimental and purification steps, this compound can be synthesized in good yields and high purity, providing a valuable building block for further research and development in medicinal chemistry and material science.

References

- 1. sciepub.com [sciepub.com]

- 2. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. ias.ac.in [ias.ac.in]

- 12. CN1101045A - Method for preparation of 4-hydroxy coumarin - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. This compound 98 13252-83-0 [sigmaaldrich.com]

- 18. This compound | C10H8O3 | CID 54686349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-6-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylcoumarin (C₁₀H₈O₃), a significant coumarin (B35378) derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic information, experimental protocols, and a logical workflow for its characterization.

Introduction

This compound belongs to the coumarin family, a class of benzopyrone compounds widely found in nature.[1] These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[2] Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are indispensable tools in this process.[3] This guide focuses on the key spectroscopic methods used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~5.6 | s | - |

| H-5 | ~7.7 | d | ~8.0 |

| H-7 | ~7.3 | d | ~8.0 |

| H-8 | ~7.3 | s | - |

| -CH₃ | ~2.4 | s | - |

| -OH | ~10.0-12.0 | br s | - |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from general coumarin spectra and data for similar compounds.[4][5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~112 |

| C-4 | ~164 |

| C-4a | ~114 |

| C-5 | ~134 |

| C-6 | ~154 |

| C-7 | ~110 |

| C-8 | ~112 |

| C-8a | ~156 |

| -CH₃ | ~19 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from general coumarin spectra and data for similar compounds.[4][6]

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | O-H stretch (hydroxyl) |

| 3100 - 3000 | C-H stretch (aromatic) |

| ~1720 | C=O stretch (lactone) |

| ~1610 | C=C stretch (aromatic) |

Note: The absorption frequencies are approximate.[6]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8]

Table 4: UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) |

| Ethanol | ~308 |

| Methanol | ~321 |

Note: The absorption maxima can vary depending on the solvent.[4][9]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[10]

Table 5: Mass Spectrometry Data for this compound

| Technique | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS/MS | 177.0546 | 149, 121.1, 105.1 |

Note: Fragmentation patterns can vary based on the ionization method and collision energy.[11][12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[3] Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[3][13]

-

¹H NMR Acquisition : Record the spectrum on a 400 or 500 MHz NMR spectrometer.[3] Acquire a standard one-pulse ¹H NMR spectrum with a spectral width of -2 to 12 ppm.[3] Typically, 16-64 scans are sufficient depending on the concentration.[3]

-

¹³C NMR Acquisition : Record the spectrum on the same spectrometer. Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 0 to 200 ppm.[3] A larger number of scans (e.g., 1024 or more) is generally required.[3]

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin, transparent disk.[7]

-

Data Acquisition : Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using a Perkin Elmer Spectrum-BXII FTIR spectrometer or a similar instrument.[7]

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ mol/L.[8]

-

Data Acquisition : Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.[9]

-

Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile, methanol).[14]

-

Data Acquisition (ESI-MS/MS) : Introduce the sample solution into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.[15] Acquire the mass spectrum in positive ion mode.[15] For MS/MS analysis, select the precursor ion [M+H]⁺ and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.[15]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. ijres.org [ijres.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. iajpr.com [iajpr.com]

- 10. benthamopen.com [benthamopen.com]

- 11. This compound | C10H8O3 | CID 54686349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Hydroxy-4-methyl-2-benzopyrone | C10H8O3 | CID 75409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-6-methylcoumarin (CAS 13252-83-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methylcoumarin, with the CAS number 13252-83-0, is a synthetic heterocyclic organic compound belonging to the coumarin (B35378) class. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characteristics, and biological activities. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and visual representations of key processes and pathways. The compound's fluorescent properties, coupled with its antioxidant, anti-inflammatory, and potential anti-cancer activities, make it a molecule of significant interest for further investigation.

Physicochemical Properties

This compound is a white crystalline powder. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.[1][2]

| Property | Value | Reference |

| CAS Number | 13252-83-0 | [1][2] |

| Molecular Formula | C₁₀H₈O₃ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Melting Point | 261-266 °C | [1][2] |

| Appearance | White to off-white powder | [1] |

| IUPAC Name | 4-hydroxy-6-methyl-2H-chromen-2-one | [3] |

| Synonyms | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one, 6-Methyl-4-hydroxycoumarin | [1] |

Solubility

Synthesis

The synthesis of this compound is most commonly achieved through the Pechmann condensation reaction. This method involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.

Experimental Protocol: Pechmann Condensation

This protocol describes the synthesis of a 4-methylcoumarin (B1582148) derivative and can be adapted for this compound.[7][8][9][10]

Materials:

-

p-Cresol (B1678582) (or other suitable phenol)

-

Ethyl acetoacetate (B1235776)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add a mixture of p-cresol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for a specified period (e.g., 18 hours) to allow the reaction to proceed.[7]

-

Pour the reaction mixture slowly into a beaker containing crushed ice.

-

A solid precipitate of crude this compound will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Logical Workflow for Pechmann Condensation:

Caption: Workflow for the synthesis of this compound via Pechmann condensation.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. While a specific spectrum for this compound is not provided, typical chemical shifts for similar coumarin derivatives can be referenced.[11][12][13][14][15][16]

| ¹H NMR | Typical Chemical Shift (δ, ppm) |

| Methyl Protons (-CH₃) | 2.20 - 2.50 |

| Pyrone Ring Proton | 6.10 - 6.90 |

| Aromatic Protons | 7.00 - 8.70 |

| Hydroxyl Proton (-OH) | Variable, typically broad |

| ¹³C NMR | Typical Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | ~18 |

| C3 | ~94 |

| C4a | ~121 |

| Aromatic Carbons | 116 - 134 |

| C8a | ~153 |

| C2 (Carbonyl) | ~161 |

| C4 (C-OH) | ~178 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3300 - 3500 (broad) |

| C=O stretch (lactone) | 1650 - 1750 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch | 1100 - 1300 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of coumarins typically shows a prominent molecular ion peak. The fragmentation pattern often involves the loss of carbon monoxide (CO) from the pyrone ring.[17][18][19][20][21][22]

-

Molecular Ion (M⁺): m/z = 176

-

Key Fragment: m/z = 148 ([M-CO]⁺)

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic UV absorption maxima. The absorption spectrum of 4-hydroxycoumarin (B602359) derivatives typically falls within the range of 280-380 nm.[23][24][25]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that are of interest to the pharmaceutical and life science industries.

Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties. The antioxidant potential of 4-hydroxycoumarins has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[26][27][28][29][30] For instance, 4-hydroxycoumarin has shown significant radical scavenging ability.[26]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant activity of a compound.[27]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Workflow for DPPH Assay:

Caption: Experimental workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Several coumarin derivatives have demonstrated anti-inflammatory effects. Studies on related compounds suggest that 4-hydroxycoumarins may exert their anti-inflammatory actions by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[31][32][33][34][35] These pathways are critical in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines.[31] For example, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to inhibit the production of these mediators in LPS-activated macrophages by suppressing NF-κB and MAPK activation.[31]

Proposed Anti-inflammatory Signaling Pathway:

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Anti-cancer Activity

Various derivatives of 4-methylcoumarin have been investigated for their cytotoxic effects against different human cancer cell lines. For example, certain 7,8-dihydroxy-4-methylcoumarin (B1670369) derivatives have shown significant potency against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values in the micromolar range.[1][36] While specific data for this compound is limited, the general anti-cancer potential of the coumarin scaffold warrants further investigation of this particular derivative.[37][38]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[36]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound is a versatile compound with a range of interesting physicochemical properties and biological activities. Its straightforward synthesis, coupled with its potential as an antioxidant, anti-inflammatory, and anti-cancer agent, makes it a valuable subject for further research and development. The experimental protocols and diagrams provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising molecule in various scientific and therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential for clinical translation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H8O3 | CID 54686349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jetir.org [jetir.org]

- 8. benchchem.com [benchchem.com]

- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 10. scispace.com [scispace.com]

- 11. aseestant.ceon.rs [aseestant.ceon.rs]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. compoundchem.com [compoundchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. benthamopen.com [benthamopen.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Making sure you're not a bot! [opus4.kobv.de]

- 21. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 23. PhotochemCAD | 4-Hydroxycoumarin [photochemcad.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. japer.in [japer.in]

- 28. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 29. mdpi.com [mdpi.com]

- 30. iris.uniroma1.it [iris.uniroma1.it]

- 31. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study[v1] | Preprints.org [preprints.org]

- 35. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activities of 4-Hydroxy-6-methylcoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone scaffolds, are prevalent in nature and are recognized for their wide array of pharmacological properties.[1] Among these, derivatives of 4-hydroxycoumarin (B602359) have garnered substantial interest in medicinal chemistry due to their remarkable biological potential.[2][3] Specifically, the 4-hydroxy-6-methylcoumarin core has served as a versatile template for the development of novel therapeutic agents. These synthetic and natural compounds exhibit a diverse range of activities, including anticoagulant, anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Their mechanism of action often involves the modulation of key cellular enzymes and signaling pathways, making them attractive candidates for drug discovery and development.[1][5][6] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives.

Synthetic Methodologies

The synthesis of the coumarin (B35378) nucleus is typically achieved through several classic condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1] Key methodologies include the Pechmann Condensation, Knoevenagel Condensation, and the Perkin Reaction.[1][7]

Pechmann Condensation

The Pechmann condensation is a straightforward and widely employed method for synthesizing coumarins. It involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[1][7] For the synthesis of this compound, p-cresol (B1678582) can be reacted with malonic acid in the presence of a catalyst like zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃).[8]

Experimental Protocol: Synthesis of this compound[8]

-

Reaction Setup: A mixture of p-cresol (0.21 mol), anhydrous ZnCl₂ (0.62 mol), POCl₃ (0.63 mol), and malonic acid (0.21 mol) is prepared in a suitable reaction vessel.

-

Heating: The mixture is heated at 60-65 °C for approximately 40 hours.

-

Work-up: After cooling, the reaction mixture is decomposed with water.

-

Filtration: The resulting solid precipitate is collected by filtration.

-

Purification: The crude solid is dissolved in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

-

Acidification: The solution is then acidified with diluted hydrochloric acid (HCl) to precipitate the product.

-

Final Product: The final crystalline product is collected by filtration.

Caption: General workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound derivatives have been extensively evaluated for a variety of biological activities. Their therapeutic potential stems from their ability to interact with various biological targets.

Anticoagulant Activity

The most renowned activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[3] These compounds act as Vitamin K antagonists.[5]

-

Mechanism of Action: They inhibit the enzyme Vitamin K 2,3-epoxide reductase (VKOR) in the liver.[3][5] This enzyme is crucial for recycling oxidized Vitamin K back to its reduced form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors. By inhibiting VKOR, these derivatives deplete the supply of reduced Vitamin K, thereby impairing the synthesis of functional clotting factors and producing an anticoagulant effect.[5]

-

Structural Requirements: For significant anticoagulant activity, a large aromatic substituent is required at the 3-position of the 4-hydroxycoumarin scaffold.[5] The presence of a 4-hydroxyl group is also considered essential.[9][10] For example, 3,3'-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives have shown potent anticoagulant activity.[3]

Caption: Mechanism of anticoagulant action via Vitamin K cycle inhibition.

Anticancer Activity

Numerous studies have highlighted the potential of 4-methylcoumarin (B1582148) derivatives as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines.[6][11][12]

-

Mechanism of Action: The anticancer effects are exerted through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the suppression of metastasis.[6] Some derivatives are known to inhibit protein kinases that are critical for cell cycle progression.[6]

-

Structure-Activity Relationship (SAR): Studies on 4-methylcoumarins have shown that dihydroxy substitutions, particularly at the 7 and 8 positions, enhance cytotoxic activity compared to monohydroxy analogs.[12] Furthermore, the addition of long alkyl chains at the C3 position can significantly increase potency.[11] For instance, a 7,8-dihydroxy-4-methylcoumarin (B1670369) bearing an n-decyl chain at C3 was found to be highly potent against several cancer cell lines.[11]

Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7,8-dihydroxy-4-methyl-3-decylcoumarin | K562 (Leukemia) | 42.4 | [11] |

| LS180 (Colon) | 25.2 | [11] | |

| MCF-7 (Breast) | 25.1 | [11] | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 32.7 | [11] |

| LS180 (Colon) | 45.8 | [11] | |

| MCF-7 (Breast) | 38.5 | [11] | |

| 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of coumarin | HepG2 (Liver) | 2.62–4.85 | [13] |

| HeLa (Cervical) | 0.39–0.75 | [13] |

Antimicrobial Activity

Derivatives of 4-hydroxycoumarin have demonstrated notable antibacterial and antifungal properties.[2][6][14]

-

Spectrum of Activity: Many newly synthesized derivatives show significant activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[2][14] Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, though often to a lesser extent.[2][14] Some compounds also exhibit weak to moderate antifungal activity against species like Candida albicans.[2]

-

Mechanism of Action: Proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication and repair.[6]

Table 2: Antimicrobial Activity of 4-Hydroxycoumarin Derivatives

| Compound | Microorganism | Activity (Zone of Inhibition, mm) | Reference |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | S. aureus | 34.5 | [2] |

| B. subtilis | 24 | [2] | |

| Derivative 2 | S. aureus | 26.5 ± 0.84 | [15][16] |

| Derivative 3 | S. aureus | 26.0 ± 0.56 | [15][16] |

| Derivative 8 | S. aureus | 26.0 ± 0.26 | [15][16] |

| Derivative 5 | S. typhimurium | 19.5 ± 0.59 | [15][16] |

| Derivative 9 | S. typhimurium | 19.5 ± 0.32 | [15][16] |

Enzyme Inhibition

Beyond VKOR, certain this compound derivatives have been identified as inhibitors of other medically relevant enzymes.

-

Cholinesterases: Derivatives of 6-chloro-4-methylcoumarin have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy.[6]

-

Carbonic Anhydrase: Some 4-hydroxycoumarin derivatives have been found to inhibit carbonic anhydrase-II, an enzyme involved in various physiological processes.[15][16][17]

Table 3: Enzyme Inhibition by 4-Hydroxycoumarin Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Derivative 2 | Carbonic Anhydrase-II | 263 ± 0.3 | [15][16][17] |

| Derivative 6 | Carbonic Anhydrase-II | 456 ± 0.1 | [15][16][17] |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[17]

-

Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (Staphylococcus aureus, Salmonella typhimurium, etc.) is prepared.[17]

-

Plate Preparation: The microbial inoculum is uniformly spread over the surface of a sterile Mueller-Hinton agar plate.

-

Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.

-

Compound Application: A specific concentration of the dissolved test compound is added to each well. A control with the solvent and a standard antibiotic (e.g., Ciprofloxacin) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Caption: Experimental workflow for the Agar Well Diffusion assay.

Cytotoxicity Evaluation: MTT Reduction Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11]

-

Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[11]

Conclusion

Derivatives of this compound represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of valuable biological activities.[18] Their established roles as anticoagulants, coupled with emerging evidence of their potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore their therapeutic potential.[3][11][15] The synthetic accessibility and the potential for structural modification allow for the fine-tuning of their activity and selectivity.[19] Future research focusing on detailed structure-activity relationship studies and the elucidation of specific molecular targets will be crucial for the development of novel this compound-based drugs with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciepub.com [sciepub.com]

- 5. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]

- 11. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scienceopen.com [scienceopen.com]

- 17. scielo.br [scielo.br]

- 18. ijmpronline.com [ijmpronline.com]

- 19. [PDF] Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives | Semantic Scholar [semanticscholar.org]

Solubility Profile of 4-Hydroxy-6-methylcoumarin and Related Derivatives in Organic Solvents: A Technical Guide

Introduction to Coumarin (B35378) Solubility

Coumarins are a class of benzopyrone compounds that exhibit a wide range of biological activities, making them significant scaffolds in drug discovery and development. The solubility of these compounds in different solvents is a critical physicochemical property that influences their formulation, bioavailability, and efficacy. Factors such as the position and nature of substituents on the coumarin ring, including hydroxyl and methyl groups, significantly impact their interaction with various solvents and, consequently, their solubility. Understanding the solubility profile is a foundational step in preclinical development, guiding solvent selection for synthesis, purification, and formulation processes.

Solubility Data of Related Coumarin Derivatives

Due to the absence of specific data for 4-Hydroxy-6-methylcoumarin, this section summarizes the available quantitative and qualitative solubility data for structurally similar compounds: 4-Hydroxycoumarin, 6-methylcoumarin (B191867), 6-Hydroxy-4-methylcoumarin, and 7-Hydroxy-4-methylcoumarin. This information, presented in Table 1, can serve as a predictive tool for estimating the solubility behavior of this compound.

Table 1: Solubility Data for Coumarin Derivatives Related to this compound

| Compound Name | Solvent | Solubility | Remarks |

| 4-Hydroxycoumarin | Ethanol (B145695) | ~30 mg/mL[1] | Soluble[2][3] |

| DMSO | ~30 mg/mL[1] | Soluble | |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | Soluble | |

| Ether | Freely soluble[2][3] | Qualitative | |

| Hot Water | Freely soluble[2][3] | Qualitative | |

| Aqueous Buffers | Sparingly soluble[1] | Qualitative | |

| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL[1] | Quantitative | |

| 6-methylcoumarin | Ethanol | Soluble (1 g in 20 mL)[4] | Soluble[5] |

| Water | Insoluble/Nearly insoluble in hot water[4][5] | Qualitative | |

| Oils | Soluble[5] | Qualitative | |

| Propylene Glycol | Insoluble[4] | Qualitative | |

| Vegetable Oils | Insoluble[4] | Qualitative | |

| Ethanol + Water Mixtures | Solubility increases with ethanol concentration and temperature[6][7][8] | Quantitative data available in cited literature | |

| 6-Hydroxy-4-methylcoumarin | DMSO | 100 mg/mL (ultrasonication may be needed)[9] | Highly soluble |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL[9] | For in vivo preparations | |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[9] | For in vivo preparations | |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL[9] | For in vivo preparations | |

| 7-Hydroxy-4-methylcoumarin | Ethanol | Soluble[10] | Qualitative |

| Acetic Acid | Soluble[10] | Qualitative | |

| Alkali Solution | Soluble[10] | Qualitative | |

| Ammonia | Soluble[10] | Qualitative | |

| Hot Water | Slightly soluble[10] | Qualitative | |

| Ether | Slightly soluble[10] | Qualitative | |

| Chloroform | Slightly soluble[10] | Qualitative |

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method , followed by a suitable analytical technique such as UV-Vis spectrophotometry for quantification.[11][12] This section outlines a general experimental protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (or test compound)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and cuvettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Determination of Maximum Wavelength (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan it across a range of UV-Visible wavelengths to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of the compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in that specific solvent at the given temperature.

-

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method coupled with UV-Vis spectroscopy.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, the information gathered on closely related analogs provides a valuable starting point for researchers. The presented solubility data for 4-Hydroxycoumarin, 6-methylcoumarin, 6-Hydroxy-4-methylcoumarin, and 7-Hydroxy-4-methylcoumarin can guide initial solvent screening and formulation development. Furthermore, the detailed experimental protocol for the shake-flask method combined with UV-Vis spectrophotometry offers a robust and reliable approach for researchers to experimentally determine the precise solubility of this compound in a variety of organic solvents, thereby filling the existing data gap and facilitating its further development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]

- 3. 4-Hydroxycoumarin CAS#: 1076-38-6 [m.chemicalbook.com]

- 4. ventos.com [ventos.com]

- 5. 6-Methylcoumarin | C10H8O2 | CID 7092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Equilibrium solubility of 6-methylcoumarin in some (ethanol + water) mixtures: determination, correlation, thermodynamics and preferential solvation (2022) | Sema Akay | 3 Citations [scispace.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chembk.com [chembk.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Crystal Structure of 4-Hydroxy-6-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylcoumarin is a derivative of coumarin (B35378), a benzopyrone that forms the core of numerous natural products with a wide range of biological activities. Coumarin and its derivatives are of significant interest to the pharmaceutical and life sciences industries due to their anticoagulant, anti-inflammatory, antibacterial, and anti-cancer properties. The substitution pattern on the coumarin ring system plays a critical role in determining the specific biological effects and mechanism of action. This technical guide provides a comprehensive overview of the structural and biological aspects of this compound, with a focus on its crystal structure and its relationship to biological signaling pathways.

While a definitive, publicly available crystal structure for this compound could not be located in crystallographic databases, this guide presents the crystallographic data for a closely related isomer, 7-hydroxy-4-methylcoumarin monohydrate, to provide insights into the molecular geometry and packing of similar coumarin derivatives. Furthermore, this document outlines generalized experimental protocols for the synthesis and crystallographic analysis of such compounds and explores the known signaling pathways affected by structurally similar coumarin derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 13252-83-0 |

| Appearance | White to off-white powder |

| Melting Point | 261-264 °C |

| IUPAC Name | 4-hydroxy-6-methylchromen-2-one |

| Synonyms | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one |

Crystallographic Data of 7-Hydroxy-4-methylcoumarin Monohydrate

As a proxy for the crystal structure of this compound, the crystallographic data for the closely related isomer, 7-hydroxy-4-methylcoumarin monohydrate, is provided below. This data is sourced from the Crystallography Open Database (COD) entry 2010291. It is important to note that while the molecular formula is the same, the different substitution pattern will result in distinct crystal packing and intermolecular interactions.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 7.106(2) |

| b (Å) | 11.335(2) |

| c (Å) | 11.817(2) |

| α (°) | 90 |

| β (°) | 105.30(10) |

| γ (°) | 90 |

| Volume (ų) | 918.1(3) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation Wavelength (Å) | 0.71069 |

| R-factor | 0.039 |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation. A representative protocol is as follows:

-

Reaction Setup: A mixture of a phenol (B47542) (in this case, p-cresol) and a β-ketoester (such as ethyl acetoacetate) is prepared.

-

Condensation: The mixture is treated with a condensing agent. Concentrated sulfuric acid is commonly used and the reaction is typically stirred at room temperature or with gentle heating.

-

Work-up: The reaction mixture is poured into ice-water, leading to the precipitation of the crude coumarin derivative.

-

Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

An alternative synthesis involves the reaction of a phenol with malonic acid in the presence of a dehydrating agent like a mixture of anhydrous ZnCl₂ and POCl₃.[1]

Crystallization and X-ray Diffraction

The following is a generalized workflow for obtaining single-crystal X-ray diffraction data for a coumarin derivative.

-

Single Crystal Growth: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or chloroform). The solution is then allowed to evaporate slowly at room temperature. Over time, single crystals suitable for X-ray diffraction may form.

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Signaling Pathways of Related Coumarin Derivatives

It is crucial to note that the biological activity of coumarins is highly dependent on their substitution patterns. While information on the specific signaling pathways affected by this compound is limited, studies on closely related derivatives provide valuable context.

Melanogenesis Signaling Pathway (6-Methylcoumarin)

A study investigating the effects of several coumarin derivatives on melanogenesis found that 6-methylcoumarin (B191867) , but not this compound, significantly increased melanin (B1238610) synthesis.[2][3] This suggests that the 4-hydroxy group abrogates this particular biological activity. The proposed signaling pathway for 6-methylcoumarin-induced melanogenesis involves the upregulation of the master regulator of pigmentation, MITF (Microphthalmia-associated transcription factor), through the modulation of several key signaling cascades.[2][3]

Adipogenesis Signaling Pathway (6,7-Dihydroxy-4-methylcoumarin)

In contrast to the melanogenesis-promoting effects of 6-methylcoumarin, a different derivative, 6,7-dihydroxy-4-methylcoumarin , has been shown to suppress adipogenesis (the formation of fat cells).[4] This anti-adipogenic effect is mediated through the activation of AMPK (AMP-activated protein kinase) and the modulation of the MAPK signaling pathway.[4]

These examples underscore the principle that minor structural changes on the coumarin scaffold can lead to profoundly different biological outcomes and engagement with distinct cellular signaling networks.

Conclusion

This compound remains a compound of interest for its potential biological activities. While its specific crystal structure is not yet publicly documented, analysis of closely related compounds provides valuable structural insights. The synthesis of this and other coumarin derivatives is well-established, and standardized protocols for crystallographic analysis can be applied. The stark differences in the signaling pathway modulation between even closely related coumarin derivatives highlight the importance of specific structure-activity relationship studies. Further research is warranted to elucidate the precise crystal structure of this compound and to determine its unique biological activities and the signaling pathways through which they are mediated. This will be essential for realizing its full potential in drug discovery and development.

References

In-depth Technical Guide: The Core Biological Mechanisms of 4-Hydroxy-6-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylcoumarin, a derivative of the natural compound coumarin (B35378), has emerged as a molecule of significant interest in the scientific community. Possessing a diverse range of biological activities, this compound has demonstrated potential as an anti-inflammatory, antioxidant, and enzyme-inhibiting agent. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate inflammatory signaling pathways, scavenge free radicals, and inhibit specific enzymes.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are largely attributed to its intervention in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, orchestrating the production of pro-inflammatory mediators.

NF-κB Signaling Pathway:

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Evidence suggests that 4-hydroxycoumarin (B602359) derivatives can suppress the activation of NF-κB. This is a critical mechanism as it effectively dampens the inflammatory cascade at its source.

MAPK Signaling Pathway:

The MAPK pathway, comprising key kinases such as p38, ERK1/2, and JNK, is another crucial regulator of inflammation. The activation of these kinases leads to the production of inflammatory mediators. Studies on related coumarin compounds have shown the ability to inhibit the phosphorylation of these MAPK proteins, thereby reducing the inflammatory response. While direct quantitative data for this compound is still emerging, the general mechanism for 4-hydroxycoumarin derivatives involves the downregulation of this pathway.

A key quantifiable effect of this anti-inflammatory action is the reduction of nitric oxide (NO), a potent inflammatory mediator. In one study, this compound at a concentration of 0.5 mM was shown to decrease nitric oxide production in LPS-treated macrophages by 21.27%[1].

digraph "Anti-inflammatory Signaling Pathways" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Anti-inflammatory Mechanism of this compound", splines=ortho, nodesep=0.8, ranksep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [arrowhead=normal, color="#5F6368"];

// Nodes

LPS [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"];

TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"];

IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"];

IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"];

NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"];

Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", style=dashed, fontcolor="#202124"];

NFkB_nuc [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124", within=Nucleus];

Genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6)", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", within=Nucleus];

TAK1 [label="TAK1", fillcolor="#F1F3F4", fontcolor="#202124"];

MAPKK [label="MKKs", fillcolor="#F1F3F4", fontcolor="#202124"];

MAPK [label="MAPKs\n(p38, ERK, JNK)", fillcolor="#F1F3F4", fontcolor="#202124"];

AP1 [label="AP-1", fillcolor="#F1F3F4", fontcolor="#202124"];

AP1_nuc [label="AP-1", fillcolor="#F1F3F4", fontcolor="#202124", within=Nucleus];

Compound [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Inflammation [label="Inflammation", shape=ellipse, style=bold, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

LPS -> TLR4 [color="#4285F4"];

TLR4 -> TAK1 [color="#4285F4"];

TAK1 -> IKK [color="#4285F4"];

TAK1 -> MAPKK [color="#4285F4"];

IKK -> IkB [label=" P", fontcolor="#EA4335", color="#4285F4"];

IkB -> NFkB [style=invis];

{rank=same; IkB; NFkB};

NFkB -> NFkB_nuc [label="Translocation", fontcolor="#34A853", color="#4285F4"];

NFkB_nuc -> Genes [label="Transcription", fontcolor="#34A853", color="#4285F4"];

MAPKK -> MAPK [label=" P", fontcolor="#EA4335", color="#4285F4"];

MAPK -> AP1 [label="Activation", fontcolor="#34A853", color="#4285F4"];

AP1 -> AP1_nuc [label="Translocation", fontcolor="#34A853", color="#4285F4"];

AP1_nuc -> Genes [label="Transcription", fontcolor="#34A853", color="#4285F4"];

Genes -> Inflammation [color="#EA4335"];

// Inhibition Edges

Compound -> IKK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

Compound -> MAPKK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

}

Figure 2: Workflow for Nitric Oxide Production Assay

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare various concentrations of this compound in methanol.

-

Reaction:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: Plot the percentage of scavenging against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Carbonic Anhydrase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on carbonic anhydrase activity.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified human carbonic anhydrase II in assay buffer (e.g., 10 mM HEPES, pH 7.4).

-

Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

Prepare a solution of the substrate, p-nitrophenyl acetate (B1210297) (p-NPA), in acetonitrile.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

-

Include a control well with the enzyme and buffer but no inhibitor.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the p-NPA substrate to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

```dot

digraph "CA_Inhibition_Assay" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Carbonic Anhydrase Inhibition Assay Workflow", splines=ortho, nodesep=0.5, ranksep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [arrowhead=normal, color="#4285F4"];

A [label="Prepare reagents (Enzyme, Buffer, Inhibitor, Substrate)"];

B [label="Add Enzyme, Buffer, and Inhibitor to plate"];

C [label="Pre-incubate"];

D [label="Add Substrate (p-NPA)"];

E [label="Kinetic measurement at 405 nm"];

F [label="Calculate reaction rates and % inhibition"];

G [label="Determine IC50 value"];

A -> B -> C -> D -> E -> F -> G;

}

References

A Technical Guide to the Discovery and Isolation of Coumarin Derivatives from Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives widely distributed in the plant kingdom, with notable presence in families such as Apiaceae, Rutaceae, and Fabaceae. They are also found in microorganisms like fungi and bacteria. These compounds have garnered substantial interest in the fields of medicinal chemistry and drug development due to their diverse and potent pharmacological activities, which include anticoagulant, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of coumarin (B35378) derivatives from natural sources, focusing on extraction techniques, chromatographic separation, and structural elucidation.

Extraction of Coumarin Derivatives from Natural Sources

The initial step in the isolation of coumarins is the efficient extraction from the raw plant or microbial material. The choice of extraction method and solvent is critical and depends on the specific coumarin's polarity and the nature of the source material.

Common Extraction Techniques

Several techniques are employed for the extraction of coumarins, with Soxhlet extraction, maceration, and ultrasound-assisted extraction (UAE) being the most common.

-

Soxhlet Extraction: This is a continuous extraction method that uses a small volume of solvent, which is repeatedly cycled through the plant material. It is particularly efficient for less soluble compounds.

-

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation. It is suitable for thermolabile compounds.

-

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower solvent consumption.

Solvents for Extraction

The selection of an appropriate solvent is crucial for maximizing the yield of coumarin derivatives. The choice is guided by the polarity of the target compounds.

-

Methanol (B129727) and Ethanol (B145695): These polar solvents are widely used and are effective for extracting a broad range of coumarins.[1]

-

Chloroform (B151607) and Dichloromethane: These non-polar solvents are suitable for extracting less polar coumarins.

-

Petroleum Ether and Hexane: These highly non-polar solvents are often used for the initial defatting of the plant material before extracting the coumarins with a more polar solvent.

-

Water: Hot water or aqueous alcohol solutions can also be used, particularly for extracting glycosidic coumarins.[2]

Chromatographic Separation and Purification

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, requires further separation and purification to isolate the individual coumarin derivatives. Chromatographic techniques are indispensable for this purpose.

Column Chromatography

Column chromatography is a fundamental technique for the preparative separation of coumarins. The choice of stationary phase and mobile phase is critical for achieving good resolution.

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of coumarins due to its versatility and affordability. Alumina and polyamide are also used in specific applications.[3][4]

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. Common solvent systems include mixtures of hexane, ethyl acetate, chloroform, and methanol.[4]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of coumarins to a high degree of purity.[5]

-

Stationary Phase: Reversed-phase columns, such as C18, are most frequently used for coumarin purification.[6]

-

Mobile Phase: A gradient of water and an organic solvent, typically acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is employed.[5]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the carbon-hydrogen framework of the molecule.[7][8]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns can also help in identifying structural motifs.[9][10][11]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the coumarin molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl and hydroxyl groups.

Experimental Protocols

This section provides detailed experimental protocols for the extraction, isolation, and purification of specific coumarin derivatives.

Protocol 1: Isolation of Osthole (B1677514) from Cnidium monnieri

1. Extraction:

- Powder 100 g of dried Cnidium monnieri fruits.

- Reflux the powdered material three times with 500 mL of 90% methanol for 1.5 hours each time.[12]

- Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract (approximately 50 g).[12]

2. Preliminary Purification:

- Incubate the concentrated extract with 100 g of quicklime (B73336) for 24 hours.[12]

- Wash the mixture three times with a five-fold diluted hydrochloric acid solution.

- Concentrate the washed solution and suspend it in 90 mL of chloroform.

- Isolate the chloroform layer and wash it with an alkaline solution (0.5% NaOH).

- Adjust the pH of the aqueous alkaline solution to 7 to precipitate the crude osthole.

- Filter and collect the crystalline precipitate.[12]

3. Chromatographic Purification (High-Speed Counter-Current Chromatography - HSCCC):

- Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v).[13]

- Dissolve approximately 308 mg of the crude extract in the upper phase of the solvent system.

- Perform preparative HSCCC to yield purified osthole (88.3 mg) with a purity of over 98%.[13]

4. Structure Elucidation:

- Confirm the structure of the isolated osthole using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry and compare the data with reported values.[12]

Protocol 2: Isolation of Psoralen (B192213) and Isopsoralen from Psoralea corylifolia

1. Extraction:

- Soak 10 g of pulverized Psoralea corylifolia seeds three times with 50% ethanol (300 mL, 150 mL, and 150 mL) at room temperature, with each soaking lasting for 2 hours.[14]

- Collect the ethanol extracts and reduce the volume by half.

- Allow the solution to stand overnight to precipitate the crude coumarins.

- Filter and collect the precipitate.

2. Chromatographic Separation (Column Chromatography):

- Dissolve 2 g of the crude coumarin crystals in a small amount of hot methanol and mix with 6 g of neutral alumina.[14]

- Dry the mixture at room temperature.

- Perform dry column chromatography using a benzene/petroleum ether (40:10) mixture with 15 drops of acetone (B3395972) per 50 mL as the eluent.[14]

- Monitor the separation under UV light and collect the two distinct fluorescent bands separately.

- Extract each band with methanol under reflux.

- Reduce the volume of the methanol extracts to induce crystallization.

- Filter to obtain crystals of psoralen and isopsoralen.

3. Purification and Purity Analysis (HPLC):

- Analyze the purity of the isolated psoralen and isopsoralen using HPLC with a C18 column.[14]